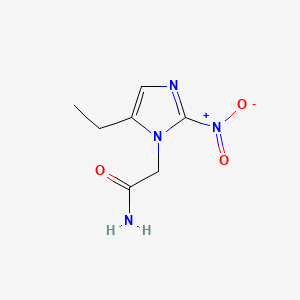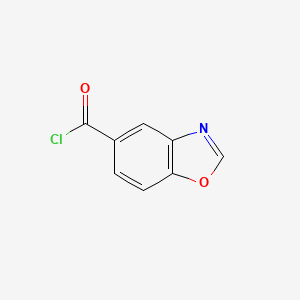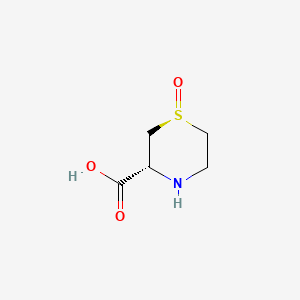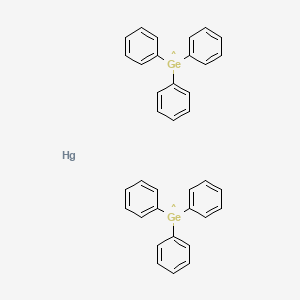
Mercury--triphenylgermyl (1/2)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mercury–triphenylgermyl (1/2) is a compound that features a unique combination of mercury and triphenylgermyl groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of mercury and germanium in the same molecule allows for unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Mercury–triphenylgermyl (1/2) typically involves the reaction of mercury salts with triphenylgermyl reagents. One common method is the reaction of mercury(II) chloride with triphenylgermyl lithium in an inert atmosphere. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition of the reactants and products.
Industrial Production Methods
While specific industrial production methods for Mercury–triphenylgermyl (1/2) are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Mercury–triphenylgermyl (1/2) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and triphenylgermyl oxide.
Reduction: Reduction reactions can convert the mercury center to elemental mercury.
Substitution: The triphenylgermyl group can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed
Oxidation: Mercury(II) oxide and triphenylgermyl oxide.
Reduction: Elemental mercury and triphenylgermyl hydride.
Substitution: Various substituted triphenylgermyl compounds depending on the substituent used.
Aplicaciones Científicas De Investigación
Mercury–triphenylgermyl (1/2) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Used in the development of new materials with unique properties, such as semiconductors and sensors.
Mecanismo De Acción
The mechanism of action of Mercury–triphenylgermyl (1/2) involves interactions between the mercury and germanium centers with various molecular targets. The mercury center can form bonds with sulfur-containing molecules, while the germanium center can interact with oxygen and nitrogen-containing molecules. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological and chemical effects.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylgermyl chloride: Similar structure but lacks the mercury center.
Mercury(II) chloride: Contains mercury but lacks the triphenylgermyl group.
Triphenylgermyl hydride: Contains the triphenylgermyl group but lacks the mercury center.
Uniqueness
Mercury–triphenylgermyl (1/2) is unique due to the presence of both mercury and germanium in the same molecule
Propiedades
Número CAS |
23082-96-4 |
|---|---|
Fórmula molecular |
C36H30Ge2Hg |
Peso molecular |
808.5 g/mol |
InChI |
InChI=1S/2C18H15Ge.Hg/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h2*1-15H; |
Clave InChI |
PSOZKBINOSKNEM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)C3=CC=CC=C3.[Hg] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


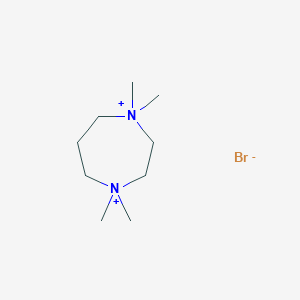
![Pentacyclo[19.3.1.1~2,6~.1~9,13~.1~14,18~]octacosa-1(25),2(28),3,5,9(27),10,12,14(26),15,17,21,23-dodecaene](/img/structure/B14704170.png)
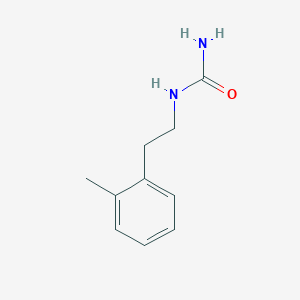
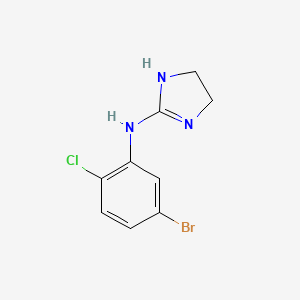
![2-[2-(9h-Fluoren-2-yl)ethyl]benzoic acid](/img/structure/B14704187.png)
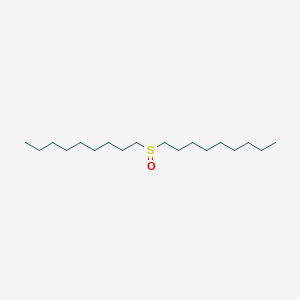
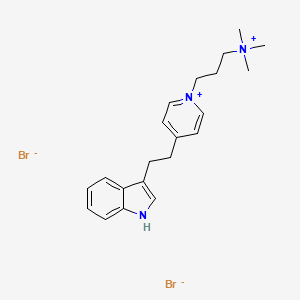
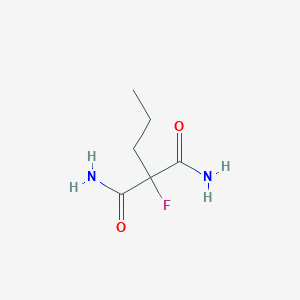
![Ethyl [(3-methoxyphenyl)methoxy]carbamate](/img/structure/B14704211.png)

